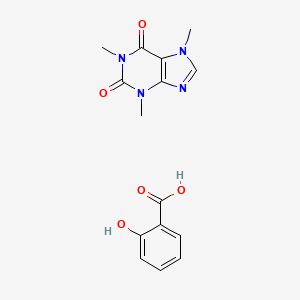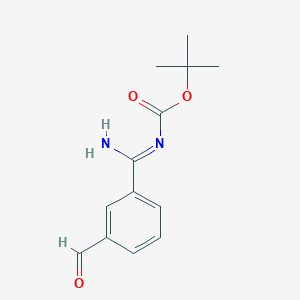
3-(Boc-Amidino)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Boc-Amidino)benzaldehyde, also known as [(3-Formyl-phenyl)-imino-methyl]-carbamic acid tert-butyl ester, is a chemical compound with the molecular formula C13H16N2O3. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a Boc-amidino group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-(Boc-Amidino)benzaldehyde involves the Proline-catalyzed asymmetric Mannich reaction. In this method, benzaldehyde-derived N-Boc-imine is treated with (S)-Proline in acetone to yield the desired product with high enantioselectivity . The reaction conditions typically involve using 20 mol% of (S)-Proline as a catalyst and conducting the reaction at 0°C in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthesis are often applied to optimize the production process. This includes using environmentally friendly reagents and minimizing waste generation .
Chemical Reactions Analysis
Types of Reactions
3-(Boc-Amidino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The Boc-amidino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the Boc-amidino group under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Boc-Amidino)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(Boc-Amidino)benzaldehyde involves its interaction with cellular macromolecules. The Boc-amidino group can form covalent bonds with amino acids in proteins, leading to the inhibition of enzyme activity. This compound can also disrupt cellular redox homeostasis, making it effective against certain fungal pathogens .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: The parent compound, which lacks the Boc-amidino group.
N-Boc-imines: Compounds with a similar Boc-protected imine group.
Substituted Benzaldehydes: Benzaldehyde derivatives with various substituents on the aromatic ring
Uniqueness
3-(Boc-Amidino)benzaldehyde is unique due to the presence of the Boc-amidino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in synthetic chemistry and biomedical research .
Properties
Molecular Formula |
C13H16N2O3 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
tert-butyl (NZ)-N-[amino-(3-formylphenyl)methylidene]carbamate |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-11(14)10-6-4-5-9(7-10)8-16/h4-8H,1-3H3,(H2,14,15,17) |
InChI Key |
SSCJFQRKPGHZGU-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/N=C(/C1=CC=CC(=C1)C=O)\N |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(C1=CC=CC(=C1)C=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Anthracenesulfonic acid, 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B13766491.png)

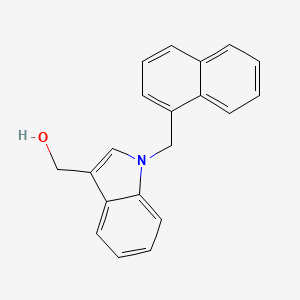
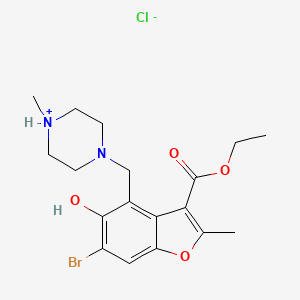
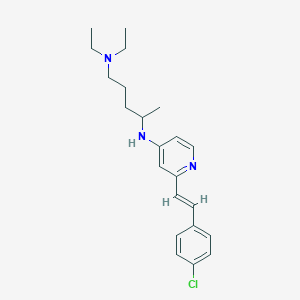

![(3-methylphenyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B13766518.png)
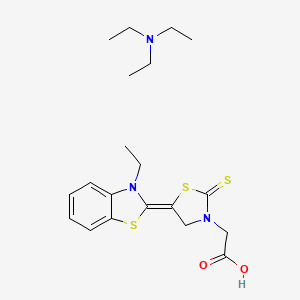
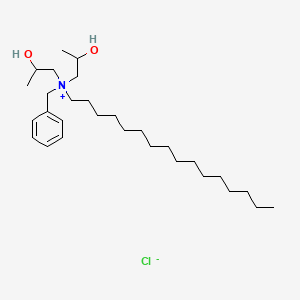
![Pyridinium, 3-carboxy-1-[2-hydroxy-3-[4-(hydroxysulfomethyl)phenoxy]propyl]-, inner salt, monosodium salt](/img/structure/B13766532.png)

